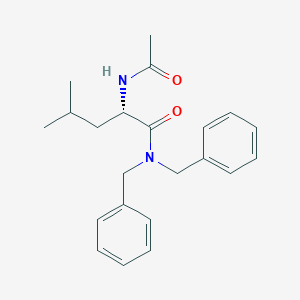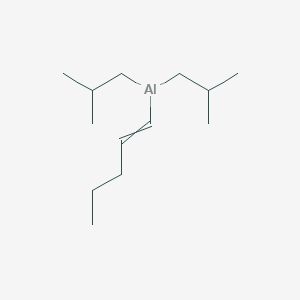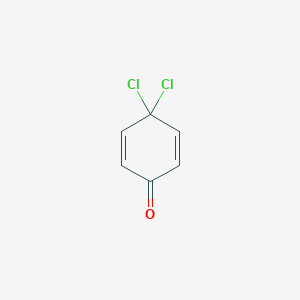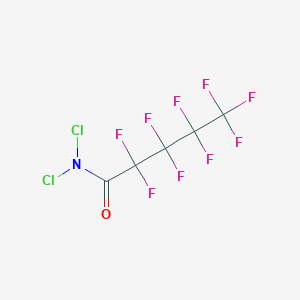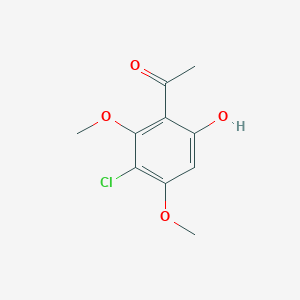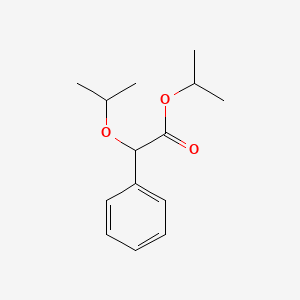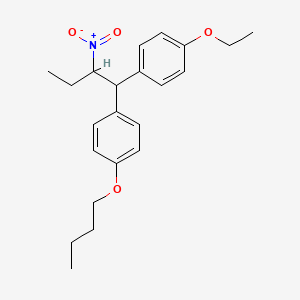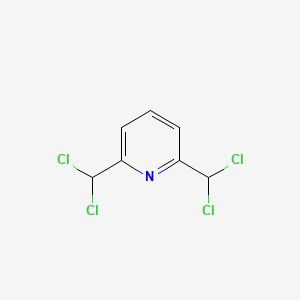
2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate is a chemical compound characterized by the presence of bromine, methoxy, and oxo functional groups attached to a hexa-2,4-dienoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate typically involves the bromination of 6-methoxy-6-oxohexa-2,4-dienoate. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the 2 and 3 positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less oxidized products.
Oxidation Reactions: Further oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions, reducing agents like sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reduction reactions can produce less oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile, participating in various chemical reactions that lead to the formation of new bonds and structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Carboxy-2-hydroxy-6-methoxy-6-oxohexa-2,4-dienoate: Similar structure but with a carboxy group instead of bromine atoms.
(2Z,4E)-2-hydroxy-6-oxohexa-2,4-dienoate: Lacks the bromine and methoxy groups but shares the hexa-2,4-dienoate backbone.
(2Z,4E)-2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate: Contains a methyl group instead of bromine atoms.
Uniqueness
The combination of bromine and methoxy groups provides distinct properties that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
82120-46-5 |
|---|---|
Molekularformel |
C7H5Br2O4- |
Molekulargewicht |
312.92 g/mol |
IUPAC-Name |
2,3-dibromo-6-methoxy-6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C7H6Br2O4/c1-13-5(10)3-2-4(8)6(9)7(11)12/h2-3H,1H3,(H,11,12)/p-1 |
InChI-Schlüssel |
SXRNSJBWHMHDIF-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C=CC(=C(C(=O)[O-])Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


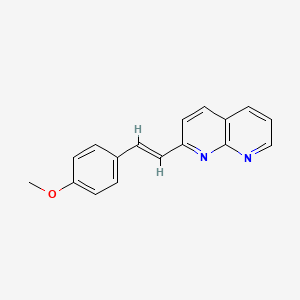
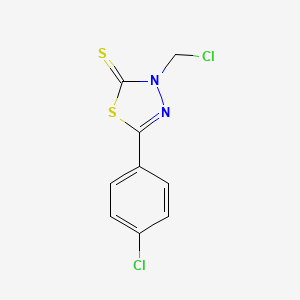
![3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid](/img/structure/B14410558.png)
